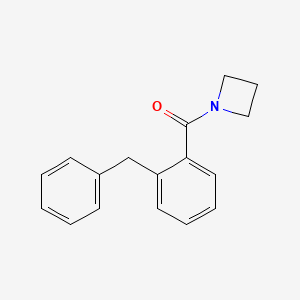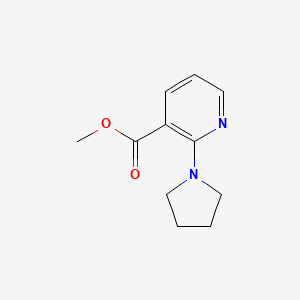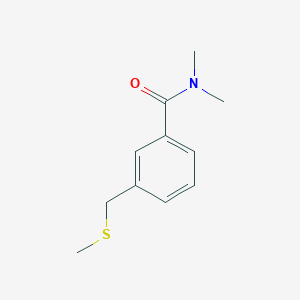![molecular formula C15H17N3O B7473255 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile, also known as BPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPN is a piperidine-based compound that has a benzoxazole ring attached to it. This compound has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-neuroinflammatory properties.
Wirkmechanismus
The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile is not fully understood. However, studies have suggested that 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to have several biochemical and physiological effects. Studies have reported that 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile can reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. Additionally, 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to reduce the activation of microglia, a type of immune cell that plays a key role in neuroinflammation. 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile is its broad spectrum of biological activity. 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to have anti-inflammatory, anti-cancer, and anti-neuroinflammatory properties, making it a promising therapeutic agent for several diseases. Additionally, 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile. One potential direction is to investigate the efficacy of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods for 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile can improve its yield and purity, making it more accessible for research and potential therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile can provide valuable insights into its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile involves a multi-step procedure that includes the reaction of 4-(1,3-Benzoxazol-2-yl)piperidine with acrylonitrile in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile can be improved by using various purification methods, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been extensively studied for its potential therapeutic applications. Several studies have reported that 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has anti-inflammatory properties and can be used to treat various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. Additionally, 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has shown promising results in the treatment of various types of cancers, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-8-3-9-18-10-6-12(7-11-18)15-17-13-4-1-2-5-14(13)19-15/h1-2,4-5,12H,3,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRGHZGPYABSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)
![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)



![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)







